Solanoside

Overview

Description

Solanoside is a steroidal alkaloid glycoside isolated from the plant Solanum surattense. This compound is part of a larger group of steroidal saponins, which are known for their diverse biological activities. This compound has been identified in two forms, this compound A and this compound B, both of which have been studied for their potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Solanoside is typically extracted from the whole plant of Solanum surattense. The extraction process involves suspending the methanolic extract of the plant in water and partitioning it successively with n-hexane, ethyl acetate, n-butanol, and basified ethyl acetate. The basified ethyl acetate layer is then dried and subjected to various chromatographic techniques to isolate this compound A and this compound B .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Solanoside undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the biological activity of the compound.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the anticancer effects of solanoside, particularly against colorectal cancer. A significant study highlighted that solasodine (a compound closely related to this compound) inhibits the proliferation of human colorectal cancer cells (HCT116, HT-29, SW480) through apoptosis induction and cell cycle arrest.

- Mechanisms of Action :

- In Vitro Findings :

Hepatoprotective Effects

Another area of application for this compound is its hepatoprotective properties. Research on extracts from Solanum surattense has shown promising results in protecting liver cells from oxidative stress.

- Study Findings :

- In vitro studies using HepG2 liver cells demonstrated that this compound can inhibit apoptosis induced by toxic agents, restoring cell proliferation significantly.

- In vivo studies on rats treated with carbon tetrachloride (CCl4) showed that this compound extracts normalized serum enzyme levels indicative of liver function .

Table 1: Anticancer Activity of Solasodine

| Cell Line | IC50 (μmol/L) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 39.43 | Induces apoptosis via caspase activation | |

| HT-29 | 44.56 | Inhibits MMPs | |

| SW480 | 50.09 | Cell cycle arrest |

Table 2: Hepatoprotective Effects of Solanum surattense Extract

| Treatment Dose (mg/kg) | % Cell Protection | Serum Enzyme Normalization | Reference |

|---|---|---|---|

| 50 | 61.0 | Significant | |

| 100 | 67.2 | Significant | |

| 200 | 95.0 | Significant |

Case Study 1: Colorectal Cancer Treatment

A study investigating the effects of solasodine on colorectal cancer cells illustrated its potential as a chemotherapeutic agent. The study employed various assays to measure cell viability and apoptosis rates, concluding that solasodine could serve as a complementary treatment alongside traditional chemotherapeutics.

Case Study 2: Liver Health Restoration

In a controlled trial involving rats with chemically induced liver damage, the administration of Solanum surattense extract resulted in marked improvements in liver function tests and histological examinations, indicating effective hepatoprotection.

Mechanism of Action

The mechanism of action of solanoside involves its interaction with various molecular targets and pathways. It has been shown to exert hepatoprotective effects by inhibiting oxidative stress and apoptosis in liver cells. This is achieved through the modulation of antioxidant enzymes and the suppression of pro-apoptotic factors .

Comparison with Similar Compounds

Solanoside is unique among steroidal glycosides due to its specific structure and biological activity. Similar compounds include:

Rubijervine: Another steroidal alkaloid glycoside with similar pharmacological properties.

Solanidine: A related compound found in the Solanaceae family, known for its toxic effects.

β-Sitosterol: A phytosterol with antioxidant and anti-inflammatory properties, often found in conjunction with this compound in plant extracts.

This compound stands out due to its specific glycosidic linkages and the presence of unique functional groups that contribute to its distinct biological activities.

Biological Activity

Solanoside is a steroidal glycoside primarily isolated from the Solanum genus, particularly from species such as Solanum surattense. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a steroid backbone with a glycosidic moiety, which contributes to its biological activity. The presence of sugar moieties enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C27H42O6 |

| Molecular Weight | 466.62 g/mol |

| Functional Groups | Steroid nucleus, glycosidic bond |

| Solubility | Soluble in polar solvents |

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its efficacy against breast cancer cells (MCF-7), lung cancer (NCI-H187), and liver cancer (HepG2) cells. The mechanism of action involves inducing apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled experiment, this compound was administered to cultured cancer cells, resulting in a dose-dependent reduction in cell viability. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| NCI-H187 | 10 | Mitochondrial dysfunction |

| HepG2 | 20 | Caspase activation |

Anti-inflammatory Properties

This compound has also been shown to possess anti-inflammatory effects. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential role in managing inflammatory diseases.

Research Findings on Anti-inflammatory Activity

A study assessed the anti-inflammatory activity of this compound using a rat model of inflammation. The results indicated a significant reduction in edema and inflammatory markers:

- Edema Reduction : 50% decrease at a dosage of 200 mg/kg.

- Cytokine Levels : Decreased TNF-α levels by 40%.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed that this compound effectively scavenges free radicals, contributing to its protective effects against oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µM) | Comparison with Standard (Ascorbic Acid) |

|---|---|---|

| DPPH Scavenging | 25 | Comparable |

| ABTS Scavenging | 30 | Lower than Ascorbic Acid (15 µM) |

Properties

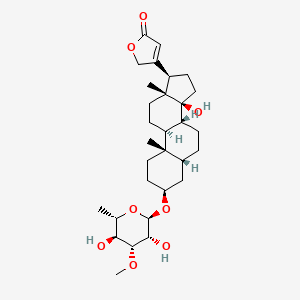

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25+,26+,27-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNMTHWNSJUOG-OHIZAEECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318692 | |

| Record name | Odoroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4356-33-6 | |

| Record name | Odoroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4356-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odoroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.